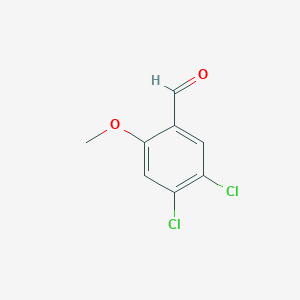

4,5-Dichloro-2-methoxybenzaldehyde

描述

4,5-Dichloro-2-methoxybenzaldehyde (CAS RN: 883532-73-8) is an aromatic aldehyde with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.038 g/mol. It features a benzaldehyde core substituted with two chlorine atoms at the 4- and 5-positions and a methoxy group at the 2-position. This compound is primarily used in research settings, with commercial samples typically provided as 10 mM solutions in solvent formats (e.g., 25 µL aliquots) . Storage recommendations specify room temperature (RT) conditions to maintain stability .

属性

IUPAC Name |

4,5-dichloro-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAPYGIUFGJSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2-methoxybenzaldehyde can be synthesized through the reaction of 2-methoxybenzaldehyde with chlorine in the presence of a catalyst. The reaction typically involves the use of chlorine gas and acetic acid as a solvent. The process is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 4 and 5 positions of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor to maintain consistent quality and yield. The product is then purified through crystallization or distillation to achieve the desired purity levels .

化学反应分析

Types of Reactions: 4,5-Dichloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

科学研究应用

Organic Synthesis

Precursor in Chemical Reactions

4,5-Dichloro-2-methoxybenzaldehyde serves as a key intermediate in the synthesis of various organic compounds. It is utilized in the preparation of substituted benzaldehydes and other aromatic derivatives through reactions such as:

- Condensation Reactions : It can undergo condensation with amines to form imines or Schiff bases, which are valuable in organic synthesis.

- Electrophilic Aromatic Substitution : The presence of chlorine and methoxy groups enhances its reactivity towards electrophiles, making it suitable for further functionalization.

Medicinal Chemistry

Pharmaceutical Applications

The compound has been investigated for its potential biological activities. Research indicates that derivatives of this compound exhibit:

- Antimicrobial Activity : Studies show that certain synthesized derivatives possess significant antibacterial and antifungal properties, comparable to established antibiotics like penicillin and ciprofloxacin .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents.

Environmental Chemistry

Detection and Analysis

this compound has been studied for its presence in environmental samples, particularly:

- Pulp and Paper Industry Waste : It has been detected in effluents from pulp mills, raising concerns about its environmental impact and necessitating studies on its degradation and persistence in aquatic systems .

- Biodegradation Studies : Research into the photodegradation of chlorinated compounds has included this compound to understand its breakdown pathways and environmental fate .

Case Study 1: Antimicrobial Activity

A series of compounds derived from this compound were synthesized and tested against various bacterial strains. The results indicated that some derivatives exhibited higher antimicrobial activity than standard treatments, highlighting their potential use in developing new antibiotics.

Case Study 2: Environmental Persistence

In a study examining the effluents from pulp mills, this compound was identified as a contaminant. The research focused on its persistence in aquatic environments and the implications for local ecosystems. The findings emphasized the need for improved waste management practices in industrial settings.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Precursor for substituted benzaldehydes | Involves condensation reactions with amines |

| Medicinal Chemistry | Antimicrobial and anticancer agents | Derivatives show significant biological activity |

| Environmental Chemistry | Detection in pulp mill effluents | Raises concerns about environmental impact |

| Biodegradation Studies | Understanding breakdown pathways | Important for assessing environmental fate |

作用机制

The mechanism of action of 4,5-Dichloro-2-methoxybenzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation .

相似化合物的比较

Methyl-Substituted Benzaldehydes

- 3-Methoxy-4-methylbenzaldehyde (CAS RN: 24973-22-6) and 4-Methoxy-2-methylbenzaldehyde (CAS RN: 52289-54-0) share the same molecular formula (C₉H₁₀O₂ , MW: 150.17 g/mol) but differ in substituent positions.

Benzoic Acid Derivative

- 4,5-Dichloro-2-methoxybenzoic acid (CAS RN: 201150-65-4) replaces the aldehyde group with a carboxylic acid (C₈H₆Cl₂O₃ , MW: ~220.03 g/mol*).

*Calculated molecular weight based on atomic masses: C (12.01), H (1.008), Cl (35.45), O (16.00).

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Purity | Price (JPY, 5g) |

|---|---|---|---|---|---|

| This compound | C₈H₆Cl₂O₂ | 205.038 | 883532-73-8 | Not specified | - |

| 3-Methoxy-4-methylbenzaldehyde | C₉H₁₀O₂ | 150.17 | 24973-22-6 | >97.0% (HLC) | 10,500 |

| 4-Methoxy-2-methylbenzaldehyde | C₉H₁₀O₂ | 150.17 | 52289-54-0 | >95.0% (GC) | 11,000 |

| 4,5-Dichloro-2-methoxybenzoic acid | C₈H₆Cl₂O₃ | ~220.03* | 201150-65-4 | 97+% | - |

Key Observations

Substituent Effects: Chlorine atoms in this compound increase molecular weight by ~55 g/mol compared to methyl-substituted analogs. The methoxy group’s position (2- vs. 3-/4-) influences electronic effects, altering solubility and reaction kinetics.

Functional Group Impact :

- The aldehyde group in this compound enables nucleophilic addition reactions, whereas the carboxylic acid in its analog supports acid-base chemistry or esterification .

Commercial Availability :

- Methyl-substituted benzaldehydes are more affordable (JPY 10,500–11,000 for 5g) but have lower purity thresholds (>95% GC) compared to the benzoic acid derivative (97+%) .

生物活性

4,5-Dichloro-2-methoxybenzaldehyde (DCM) is a compound of significant interest in various fields of biological research due to its diverse biological activities. This article presents a detailed overview of the biological activity of DCM, including its antimicrobial, antifungal, and potential anticancer properties, along with insights into its mechanisms of action and relevant case studies.

This compound is characterized by its dichloro and methoxy substituents on the benzaldehyde ring. Its chemical structure can be represented as follows:

The synthesis of DCM typically involves chlorination reactions on methoxybenzaldehyde derivatives, which can be achieved through electrophilic aromatic substitution mechanisms.

Antimicrobial Activity

DCM has been studied for its antimicrobial properties , demonstrating effectiveness against various bacterial strains. Research indicates that DCM exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of DCM

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism behind DCM's antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, although specific molecular targets are still under investigation.

Antifungal Properties

In addition to its antibacterial activity, DCM has shown promising antifungal effects . Studies have reported its efficacy against various fungal pathogens, including Candida species.

Table 2: Antifungal Activity of DCM

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The antifungal mechanism may involve the inhibition of ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity .

Potential Anticancer Activity

Recent studies have explored the anticancer potential of DCM, particularly in vitro against various cancer cell lines. One notable study indicated that DCM exhibits cytotoxic effects on human cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of DCM on human lung carcinoma cells (A549), it was found that:

- IC50 Value : 50 µg/mL after 48 hours

- The treatment resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation.

The proposed mechanism for the anticancer activity includes induction of apoptosis through the mitochondrial pathway, leading to cell cycle arrest and subsequent cell death .

The biological activity of DCM can be attributed to its ability to act as an electrophile. It interacts with nucleophilic sites within biological molecules, potentially leading to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。